4-Dipropylamino-phthalonitrile
CAS No.: 821777-78-0
Cat. No.: VC16824192
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821777-78-0 |
|---|---|
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 4-(dipropylamino)benzene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | CKKTWUMLNRZSTO-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N |
Introduction
Structural and Molecular Characteristics
Core Phthalonitrile Framework
The phthalonitrile backbone consists of a benzene ring with two adjacent nitrile groups (-C≡N) at the 1,2-positions. Substitution at the 4-position with a dipropylamino group (-N(C3H7)2) introduces significant steric and electronic modifications. Comparative analysis of 4-(pentyloxy)phthalonitrile (CAS#: 106943-83-3) reveals a molecular weight of 214.263 g/mol , suggesting that 4-dipropylamino-phthalonitrile would have a molecular weight of approximately 229.32 g/mol (C14H17N3). The dipropylamino group’s electron-donating nature likely reduces the aromatic ring’s electron deficiency compared to unsubstituted phthalonitrile.
Crystallographic Insights
While no crystal structure exists for 4-dipropylamino-phthalonitrile, studies on 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate demonstrate that amino-substituted phthalonitriles adopt non-planar conformations. The dihedral angle between the phthalonitrile core and substituent-bearing aromatic rings ranges from 50.2° to 88.1° , implying that the dipropylamino group may induce similar torsional strain, affecting packing efficiency and solubility.
Synthetic Pathways
Nucleophilic Aromatic Substitution
The most plausible route involves substituting a leaving group (e.g., halogen) at the 4-position of phthalonitrile with dipropylamine. For example, 4-bromophthalonitrile undergoes amination with dipropylamine in the presence of a palladium catalyst, analogous to methods used for 4-alkynylphthalonitriles . Yield optimization would require careful control of reaction temperature (typically 80–120°C) and stoichiometric excess of dipropylamine.
Alternative Strategies
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Ullmann Coupling: Copper-mediated coupling of 4-iodophthalonitrile with dipropylamine, though this method often suffers from lower yields .
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Reductive Amination: Reaction of 4-aminophthalonitrile with propionaldehyde under hydrogenation conditions, though competing side reactions may occur.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-Dipropylamino-phthalonitrile
Chemical Reactivity and Applications
Phthalocyanine Synthesis
Cyclotetramerization of 4-dipropylamino-phthalonitrile under inert conditions (e.g., refluxing pentanol with DBU catalyst) would yield metal-free or metallophthalocyanines. The dipropylamino groups enhance solubility in organic solvents, addressing a common limitation in phthalocyanine processing . UV-vis spectra of such derivatives would likely exhibit Q-band absorption near 700 nm, red-shifted due to the electron-donating amino group .
Antioxidant Activity
While no direct studies exist, phthalonitriles bearing chalcone moieties demonstrate significant DPPH radical scavenging activity (e.g., IC50 = 12.5 μM for compound 3b ). The dipropylamino group’s lone pair electrons may similarly quench reactive oxygen species, warranting further investigation.
Coordination Chemistry
The nitrile groups can act as ligands for transition metals. For example, reaction with Cu(I) salts may form polymeric coordination networks, analogous to those reported for 4-phenoxyphthalonitriles .
Challenges and Future Directions
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Synthetic Yield Optimization: Current methods for amino-substituted phthalonitriles rarely exceed 60% yield , necessitating improved catalytic systems.
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Biological Profiling: Preliminary in vitro toxicity and antioxidant assays are needed to assess biomedical potential.
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Materials Applications: Exploration in organic semiconductors or nonlinear optical materials, leveraging the amino group’s electron-donating capacity.
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